Fmoc-PNA-G(Bhoc)-OH, 95%

描述

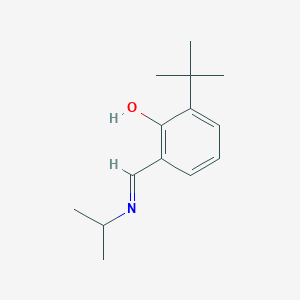

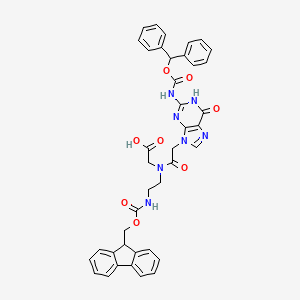

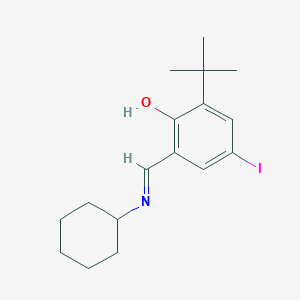

“Fmoc-PNA-G(Bhoc)-OH” refers to a specific type of peptide nucleic acid (PNA) monomer. PNAs are synthetic polymers that mimic the properties of traditional DNA and RNA . The “Fmoc” and “Bhoc” in the name refer to the protecting groups used in the synthesis of this PNA monomer .

Synthesis Analysis

The synthesis of Fmoc-PNA-G(Bhoc)-OH involves a Boc-protecting group strategy for Fmoc-based PNA oligomerization . This process can be performed using either tBoc/Z chemistry or Fmoc/Bhoc chemistry . The Fmoc/Bhoc chemistry has been developed as a milder alternative and is most easily adapted onto automated multiple peptide synthesizers .Molecular Structure Analysis

The molecular structure of Fmoc-PNA-G(Bhoc)-OH is complex, involving several functional groups. The “Fmoc” refers to the fluoren-9-ylmethoxycarbonyl group, which is a common protecting group for amines in peptide synthesis . The “Bhoc” refers to the benzhydryloxycarbonyl group, which is an acid-labile protecting group used for the purine and pyrimidine base residues adenine, guanine, and cytidine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-PNA-G(Bhoc)-OH include deprotection, activation and coupling, and capping . The Fmoc group is removed from the terminal amine group by treatment with piperidine. The carboxylate group of the next monomer is activated using HBTU or HATU, and then coupled to the deprotected amine group on the resin with the formation of an amide bond .科学研究应用

酸敏感 PNA 低聚物的固相合成

Fmoc-PNA-G(Bhoc)-OH 用于酸敏感 N-(2-氨基乙基)甘氨酸-PNA 低聚物的固相合成。该合成对于创建用黄素和氧杂环部分修饰的 PNA 尤其相关,这些部分对酸性条件高度敏感。Fmoc/Bhoc 策略适用于满足此类敏感部分所需的温和裂解条件 (Stafforst & Diederichsen, 2007)。

DNA-3'-PNA 嵌合物的合成

在 DNA-3'-PNA 嵌合物的构建中,Fmoc-PNA-G(Bhoc)-OH 用于组装 PNA 片段。此方法对于在 3' 末端具有 PNA 尾部的寡核苷酸有效,在自动合成方案中结合 Bhoc/Fmoc PNA 单体 (Capasso et al., 2001)。

增强 PNA 单体溶解度

Fmoc-PNA-G(Bhoc)-OH 是增强固相合成过程中 PNA 单体溶解度的策略的一部分。此方法对于解决胞嘧啶单体中的溶解度问题特别有用,而 Bhoc 化学中经常遇到此类问题 (Browne, Langford, & Abbott, 2012)。

肽核酸 FRET 探针的合成

Fmoc-PNA-G(Bhoc)-OH 是肽核酸 (PNA) FRET 探针合成中的工具。这些探针可以检测靶向 DNA 序列,并使用正交保护的构建模块合成,用于 PNA 合成后的标记 (Oquare & Taylor, 2008)。

PNA-DNA 四链体形成嵌合物的合成

形成四链体结构的 PNA-DNA 嵌合物的合成依赖于 Fmoc-PNA-G(Bhoc)-OH。这些嵌合物使用市售的 Bhoc/Fmoc PNA 单体合成,对于研究核酸中的四链体结构至关重要 (Esposito et al., 2003)。

PNA 骨架的可扩展合成

Fmoc-PNA-G(Bhoc)-OH 是肽核酸骨架可扩展合成的核心,促进核碱基修饰 PNA 的生产,并提高探索 PNA 化学性质和应用的可行性 (Feagin, Shah, & Heemstra, 2012)。

作用机制

Target of Action

Fmoc-PNA-G(Bhoc)-OH is a type of Peptide Nucleic Acid (PNA) . PNAs are synthetic mimics of DNA and RNA . They are recognized as stable, non-toxic, and have been applied as biological probes, nano-scaffold components, and diagnostic tools for genetic diseases . The primary targets of Fmoc-PNA-G(Bhoc)-OH are the nucleic acids (DNA and RNA) within cells .

Mode of Action

The mode of action of Fmoc-PNA-G(Bhoc)-OH involves its interaction with DNA and RNA. The compound can bind to these nucleic acids, forming a PNA-DNA or PNA-RNA duplex . This binding can interfere with the normal functioning of the nucleic acids, such as protein synthesis or gene expression .

Biochemical Pathways

The biochemical pathways affected by Fmoc-PNA-G(Bhoc)-OH are primarily those involving DNA and RNA. By binding to these nucleic acids, the compound can affect the transcription and translation processes, thereby influencing the synthesis of proteins . The downstream effects can include changes in cellular functions and behaviors .

Pharmacokinetics

It’s known that pnas, due to their stability and resistance to enzymatic degradation, can have favorable pharmacokinetic properties .

Result of Action

The result of Fmoc-PNA-G(Bhoc)-OH’s action at the molecular and cellular level is the alteration of gene expression or protein synthesis. This can lead to changes in cell function and behavior . For example, Fmoc-PNA-G(Bhoc)-OH has been explored as potential antisense antibiotics, which work by binding to bacterial RNA and blocking protein synthesis .

Action Environment

The action of Fmoc-PNA-G(Bhoc)-OH can be influenced by various environmental factors. For instance, the pH and temperature can affect the binding affinity of the compound to its targets . Furthermore, the presence of other biomolecules can also influence the compound’s action, efficacy, and stability .

安全和危害

As with any chemical compound, appropriate safety measures should be taken when handling Fmoc-PNA-G(Bhoc)-OH. While PNAs are generally considered non-toxic , the specific safety and hazard information for Fmoc-PNA-G(Bhoc)-OH would depend on various factors and should be obtained from the material safety data sheet (MSDS) provided by the manufacturer.

未来方向

The future directions for Fmoc-PNA-G(Bhoc)-OH and similar compounds are likely to involve further exploration of their potential applications. PNAs are receiving considerable attention in many fields of science, from pure chemistry, over (molecular) biology, and drug discovery to nanotechnology and prebiotic chemistry . The development of new synthesis protocols and the exploration of new protecting group strategies could also be areas of future research .

属性

IUPAC Name |

2-[[2-[2-(benzhydryloxycarbonylamino)-6-oxo-1H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,35H,19-23H2,(H,41,52)(H,49,50)(H2,43,44,45,51,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVLNAONKUINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=O)N3)N=CN4CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301100917 | |

| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186046-83-3 | |

| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186046-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)

![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)

![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)

![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)

![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)